molecular formula C18H14FN3S3 B292156 N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B292156
M. Wt: 387.5 g/mol
InChI Key: NNPBTZNJJRVZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as FTC, is a compound that has been investigated for its potential in scientific research. It belongs to the class of pyrazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer. In addition, N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been found to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. In addition, N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and does not have significant toxicity at therapeutic doses. In addition, N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is stable and can be easily synthesized and purified. However, one limitation of using N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. One area of interest is its potential in cancer treatment, particularly in combination with other anti-cancer agents. Another area of interest is its neuroprotective effects and its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to understand the mechanism of action of N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its effects on various signaling pathways and enzymes. Finally, the development of more soluble derivatives of N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide could improve its bioavailability and pharmacokinetics, making it a more effective therapeutic agent.

Synthesis Methods

N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can be synthesized by a multi-step process involving the reaction of 4-fluoroaniline with 2-thiophenecarboxaldehyde in the presence of acetic acid and sodium acetate to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrazole ring. Finally, the carbothioamide group is introduced by reacting the pyrazole intermediate with thiosemicarbazide in the presence of glacial acetic acid and sodium acetate. The resulting product is N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which can be purified by recrystallization.

Scientific Research Applications

N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been investigated for its potential in various scientific research areas, including cancer treatment, inflammation, and neuroprotection. Studies have shown that N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory effects and can reduce inflammation in various models. In addition, N-(4-fluorophenyl)-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have neuroprotective effects and can protect against neuronal damage in animal models.

properties

Molecular Formula

C18H14FN3S3

Molecular Weight

387.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,5-dithiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C18H14FN3S3/c19-12-5-7-13(8-6-12)20-18(23)22-15(17-4-2-10-25-17)11-14(21-22)16-3-1-9-24-16/h1-10,15H,11H2,(H,20,23)

InChI Key

NNPBTZNJJRVZDL-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CS2)C(=S)NC3=CC=C(C=C3)F)C4=CC=CS4

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=S)NC3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

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